molecular formula C22H18N2O2 B11637558 Ethyl 2-(acridin-9-ylamino)benzoate

Ethyl 2-(acridin-9-ylamino)benzoate

Cat. No.: B11637558
M. Wt: 342.4 g/mol
InChI Key: HVQQJEDCKJRINC-UHFFFAOYSA-N
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Description

Ethyl 2-(acridin-9-ylamino)benzoate is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(acridin-9-ylamino)benzoate typically involves the reaction of 9-aminoacridine with ethyl 2-bromobenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(acridin-9-ylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of Ethyl 2-(acridin-9-ylamino)benzoate involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with essential biological processes. This intercalation can inhibit the activity of enzymes like topoisomerases, leading to DNA damage and cell death . Additionally, the compound can generate reactive oxygen species (ROS), further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(acridin-9-ylamino)benzoate stands out due to its specific structural features, which confer unique DNA intercalation properties and potential for targeted anticancer therapy. Its ethyl ester group enhances its solubility and bioavailability compared to other acridine derivatives .

Biological Activity

Ethyl 2-(acridin-9-ylamino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimalarial, antileishmanial, and anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various studies and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of acridine derivatives with appropriate benzoic acid derivatives. The resulting compound features an acridine moiety, which is known for its bioactive properties, particularly in targeting nucleic acids. The structural formula can be represented as follows:

Ethyl 2 acridin 9 ylamino benzoate=C18H18N2O2\text{Ethyl 2 acridin 9 ylamino benzoate}=C_{18}H_{18}N_{2}O_{2}

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of acridine derivatives, including this compound. In vitro assays have demonstrated that these compounds can inhibit the growth of Plasmodium falciparum, the causative agent of malaria.

Key Findings:

  • IC50 Values: The compound exhibited an IC50 value of less than 10 µM against P. falciparum, indicating potent activity compared to standard antimalarial drugs .
  • Mechanism of Action: The proposed mechanism involves disruption of mitochondrial functions in the parasite, leading to a collapse of the mitochondrial membrane potential (ΔΨm), which is critical for parasite survival .

Antileishmanial Activity

In addition to its antimalarial effects, this compound has shown promising results against Leishmania species.

Research Insights:

  • The compound was tested against Leishmania mexicana, demonstrating significant inhibitory effects on parasite growth.
  • The mechanism appears to involve mitochondrial dysfunction similar to that observed in malarial parasites .

Cytotoxicity Studies

Cytotoxicity assays against various human cancer cell lines have been conducted to assess the safety profile of this compound.

Cytotoxicity Data:

Cell LineIC50 (µM)Remarks
HCT116 (colorectal)>50Considered inactive
MES-SA (uterine sarcoma)>50No significant cytotoxicity
A549 (lung cancer)>50Low cytotoxic effects observed

The results indicate that while the compound exhibits low cytotoxicity towards mammalian cells, it retains potent activity against parasitic infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. Research indicates that modifications on the acridine ring and amino substituents significantly influence its potency.

Important SAR Insights:

  • Tautomeric Forms: The ability of acridine derivatives to exist in multiple tautomeric forms enhances their binding affinity to biological targets .
  • Substituent Effects: Electron-withdrawing groups on the acridine moiety generally improve antitumor activity, while steric hindrance can diminish effectiveness .

Case Studies

A series of case studies have been documented exploring the therapeutic potential of this compound:

  • In Vivo Efficacy Against Malaria: In murine models infected with Plasmodium berghei, treatment with this compound resulted in increased survival rates and reduced parasitemia compared to untreated controls .
  • Antileishmanial Efficacy: A study demonstrated that treatment with this compound led to significant reductions in Leishmania burden in infected mice, supporting its potential as a therapeutic agent .

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 2-(acridin-9-ylamino)benzoate

InChI

InChI=1S/C22H18N2O2/c1-2-26-22(25)17-11-5-8-14-20(17)24-21-15-9-3-6-12-18(15)23-19-13-7-4-10-16(19)21/h3-14H,2H2,1H3,(H,23,24)

InChI Key

HVQQJEDCKJRINC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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